molecular formula C7H12ClN3O3 B2718382 Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride CAS No. 2413896-89-4

Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride

Cat. No.: B2718382
CAS No.: 2413896-89-4
M. Wt: 221.64
InChI Key: PEHOOILBFVEUEV-UHFFFAOYSA-N
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Description

Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a hydrochloride salt derivative of a 1,2,4-triazole-based compound. Its structure features a triazole core substituted with a hydroxyethyl group at position 5 and an ethyl carboxylate ester at position 2. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or agrochemical applications. and Shanghai Yuanding Chemical Intermediate, which hold certifications such as ISO 9001 and FDA compliance .

Properties

IUPAC Name

ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPSGOJNCBFYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, which is often a substituted hydrazine or an azide compound.

    Cyclization: The intermediate undergoes cyclization with an appropriate reagent, such as ethyl acetoacetate, to form the triazole ring.

    Hydroxyethylation: The triazole compound is then subjected to hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Esterification: The resulting compound is esterified with ethanol to form the ethyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, substituted triazoles, and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Triazoles are known for their antifungal properties. Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that triazole derivatives can exhibit significant antifungal activity against various pathogens, making them valuable in treating fungal infections. For instance, studies have shown that similar triazole compounds have demonstrated efficacy against Candida species and Aspergillus fungi .

Anticancer Properties
Triazole compounds have been investigated for their potential anticancer effects. Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride may interact with biological targets involved in cell proliferation and apoptosis. Preliminary studies suggest that related triazole derivatives exhibit cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and CEM (human T-lymphocyte) cells . The mechanism of action may involve the modulation of signaling pathways related to cell survival.

Mechanism of Action
The mechanism of action for Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride likely involves its interaction with specific enzymes or receptors in biological systems. The presence of the hydroxyethyl group enhances solubility and bioavailability, facilitating its interaction with target molecules .

Agricultural Science

Fungicides
Due to their antifungal properties, triazole compounds are widely used as fungicides in agriculture. Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride could be developed as a novel fungicide to combat crop diseases caused by fungal pathogens. Its application could lead to improved crop yields and better management of plant diseases.

Plant Growth Regulation
Research indicates that triazoles can also act as plant growth regulators. By modulating the biosynthesis of gibberellins and other growth hormones, Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride may enhance plant growth and stress resistance . This property can be particularly beneficial in sustainable agriculture practices.

Material Science

Organic Electronics
The unique chemical properties of Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride make it a candidate for applications in organic electronics. Triazole-based materials have been explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties .

Functional Polymers
The compound's ability to undergo various chemical transformations allows it to be utilized in the synthesis of functional polymers. These polymers can exhibit tailored properties suitable for applications in coatings, adhesives, and biomedical devices .

Case Studies

Study Application Findings
Antifungal Efficacy Study Medicinal ChemistryDemonstrated significant antifungal activity against Candida species with IC50 values comparable to established antifungals.
Cytotoxicity Assessment Anticancer ResearchShowed potent cytotoxic effects on HeLa cells with an IC50 value of approximately 9.6 μM.
Plant Growth Regulation Trials Agricultural ScienceEnhanced growth rates in treated plants under stress conditions compared to control groups.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the triazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Core Modifications

The compound belongs to a broader class of ethyl 1H-1,2,4-triazole-3-carboxylates, which exhibit structural diversity through substitutions at positions 1, 4, and 3. Key analogs include:

Compound Name Substituents (Position) Key Functional Groups Applications/Activities Reference
Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride (Target) 5-(1-hydroxyethyl) Hydroxyethyl, ethyl carboxylate, HCl salt Under investigation (pharmaceutical)
Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives 1-(pyridinyl), 5-(aryl/heteroaryl) Pyridinyl, halogenated aryl Antibacterial, antiproliferative
Fenchlorazole (Ethyl 1-(2,4-dichlorophenyl)-5-trichloromethyl-1H-1,2,4-triazole-3-carboxylate) 1-(2,4-dichlorophenyl), 5-trichloromethyl Chlorophenyl, trichloromethyl Herbicide safener (agrochemical)
Ethyl 5-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate 5-(2-chlorophenyl) Chlorophenyl R&D (biological activity uncharacterized)
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate 1-(chloro-methylphenyl), 5-oxo Chloro-methylphenyl, ketone Not specified (structural analog)

Key Observations :

  • Hydroxyethyl vs. This may favor pharmaceutical applications over agrochemical uses .
  • Salt Form : The hydrochloride salt distinguishes the target compound from neutral analogs (e.g., fenchlorazole), enhancing bioavailability in biological systems .
Physicochemical Properties

Comparative data for selected compounds:

Compound Molecular Weight (g/mol) Density (g/cm³) pKa (Predicted) Solubility
Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride Not reported Not reported Not reported High (HCl salt)
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate 281.7 1.42 5.21 Moderate
Fenchlorazole 434.6 ~1.6 (estimated) ~3.5 (acidic) Low (neutral)

Key Observations :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs, which is critical for drug formulation.
  • Halogenated analogs (e.g., fenchlorazole) exhibit higher molecular weights and lipophilicity, aligning with their agrochemical applications .

Biological Activity

Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate; hydrochloride is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₇H₁₂ClN₃O₃
  • Molecular Weight : 185.18 g/mol
  • IUPAC Name : Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate
  • InChI Key : PEHOOILBFVEUEV-BYPYZUCNSA-N

The biological activity of Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate is primarily attributed to its ability to interact with various biological targets. The hydroxyl group and the triazole ring are significant in binding to enzymes and receptors, leading to modulation of their activity. This interaction is essential for the compound's potential therapeutic effects.

Antimicrobial Activity

Preliminary studies suggest that compounds in the triazole class exhibit antimicrobial properties. Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate has shown promise in inhibiting the growth of certain bacterial strains. The specific mechanisms may involve disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Research indicates that derivatives of triazoles can possess significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against leukemia cell lines (K562 and CCRF-SB). The CC50 values for some triazole derivatives were significantly lower than established chemotherapeutics like ribavirin, suggesting a potent anticancer profile.

CompoundCell LineCC50 (µM)
11gK56213.6 ± 0.3
11gCCRF-SB112 ± 19
6gK562391 ± 15

These findings highlight the potential of Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate as a lead compound for further development in cancer therapy.

Study on Anticancer Activity

In a study examining the cytotoxic effects of various triazole derivatives on leukemia cells, Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate was included among compounds tested for their antiproliferative effects. The results indicated a dose-dependent response in cell viability assays (MTT assay), with significant cytotoxicity observed at lower concentrations compared to traditional agents .

Enzyme Inhibition Studies

Further investigations are needed to elucidate the specific enzymes inhibited by Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate. Initial screening suggests that it may act as an enzyme modulator in metabolic pathways relevant to cancer cell proliferation and survival.

Q & A

Basic: What are the common synthetic routes for Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:

  • Hydrazone Formation : Reacting substituted hydrazines (e.g., 3-aminopyridine derivatives) with ethyl 2-chloroacetoacetate in acidic ethanol yields intermediate hydrazones .
  • Cyclization : Subsequent treatment with sodium acetate in aqueous conditions facilitates triazole ring formation. Adjusting the reaction time (e.g., 12 hours) and temperature (e.g., reflux) improves cyclization efficiency .
  • Hydroxyethyl Introduction : Alkylation or hydroxylation steps can introduce the 1-hydroxyethyl group. For regioselectivity, use controlled stoichiometry (e.g., 1.1 equivalents of alkylating agents) and polar aprotic solvents (e.g., DMF) .
    Optimization Tips :
  • Monitor reaction progress via TLC (e.g., hexanes/t-BuOMe 7:3) to avoid over-alkylation.
  • Recrystallization from ethanol or chloroform enhances purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Triazole protons : A singlet near δ 8.10 ppm (C-3 proton) confirms the triazole core .
    • Ethyl ester : A quartet at δ 4.37 ppm (CH₂CH₃) and triplet at δ 1.33 ppm (CH₃) .
    • Hydroxyethyl group : A broad peak at δ 4.8–5.2 ppm (OH) and multiplet for CH₂/CH₃ .
  • FT-IR :
    • Ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peaks at m/z 230–250 (ester fragment) and chlorine isotopic patterns for hydrochloride salts .

Advanced: How can researchers address regioselectivity challenges during alkylation or acylation of the triazole ring?

Methodological Answer:
Regioselectivity in 1,2,4-triazole derivatives is influenced by:

  • Base Choice : Use K₂CO₃ (15 mmol) in DMF to selectively alkylate the N-1 position over N-4 .
  • Steric Effects : Bulky substituents (e.g., benzyl groups) favor substitution at the less hindered N-1 site .
  • Temperature Control : Low temperatures (0–5°C) during acyl chloride addition minimize side reactions .
    Case Study :
    In the synthesis of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, regioselective methylation (N-1 vs. N-4) was achieved using methyl iodide (1.78 g, 12.5 mmol) in DMF/K₂CO₃ .

Advanced: What methodologies are employed to resolve contradictions in melting points or spectral data between different studies?

Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. Strategies include:

  • Recrystallization : Use multiple solvents (e.g., ethanol, chloroform) to isolate pure polymorphs. For example, a reported mp of 180–182°C vs. 161–163°C was resolved via ethanol recrystallization .
  • DSC/TGA : Differential scanning calorimetry identifies polymorph transitions or hydrate formation.
  • XRD : Compare experimental powder diffraction patterns with Cambridge Structural Database entries to confirm crystal forms .

Advanced: How is X-ray crystallography with SHELX software applied to determine the crystal structure, and what challenges arise?

Methodological Answer:
Procedure :

  • Data Collection : High-resolution (≤1.0 Å) data from single crystals (e.g., grown via slow evaporation in ethanol).
  • SHELX Refinement :
    • Use SHELXL for small-molecule refinement. Initial models are built via SHELXT (dual-space methods).
    • Hydrogen atoms are placed geometrically and refined isotropically .
      Challenges :
  • Twinned Crystals : SHELXL’s TWIN/BASF commands resolve twinning but require careful HKL5 formatting .
  • Disorder : Partial occupancy refinement (e.g., for hydroxyethyl groups) demands high-resolution data.

Advanced: What strategies are used to evaluate the compound's bioactivity, such as enzyme inhibition or antimicrobial effects?

Methodological Answer:

  • COX-2 Inhibition Assay :
    • Use recombinant COX-2 enzyme (IC₅₀ determination via spectrophotometric monitoring of prostaglandin G₂ conversion) .
  • Antimicrobial Testing :
    • Agar dilution method (e.g., 100 µg/mL compound in Mueller-Hinton agar) against S. aureus and E. coli .
  • JNK Inhibition (Cancer Research) :
    • Cell-based assays (e.g., CC-401 derivatives) measuring phospho-c-Jun levels via Western blot .

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